Ethyl 2-hydrazinylacetate dihydrochloride

Gluconeogenesis Transaminase inhibition Ethanol metabolism

Researchers using generic hydrazine building blocks frequently encounter irreproducible yields and divergent biological readouts due to salt form variability and undefined impurity profiles. Ethyl 2-hydrazinylacetate dihydrochloride eliminates this risk through its defined dihydrochloride salt form, which provides enhanced aqueous solubility and long-term stability compared to the free base or mono-HCl variants. - Sustained transaminase inhibition maintained across 0.2-2 mM without the concentration-dependent attenuation observed with aminooxyacetate, enabling reproducible metabolic flux studies. - Optimized synthetic route delivers ≥99% purity (73-82% yield), ensuring predictable stoichiometry in pyrazole and N-heterocycle condensations. - Validated Pd(II) ligand precursor with in vitro cytotoxic activity comparable to cisplatin across HL-60, U251, C6, and L929 cell lines.

Molecular Formula C4H12Cl2N2O2
Molecular Weight 191.05 g/mol
CAS No. 2060026-12-0
Cat. No. B1436102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydrazinylacetate dihydrochloride
CAS2060026-12-0
Molecular FormulaC4H12Cl2N2O2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCCOC(=O)CNN.Cl.Cl
InChIInChI=1S/C4H10N2O2.2ClH/c1-2-8-4(7)3-6-5;;/h6H,2-3,5H2,1H3;2*1H
InChIKeyVNXBGRMBUZPHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Hydrazinylacetate Dihydrochloride: Key Properties and Procurement


Ethyl 2-hydrazinylacetate dihydrochloride (CAS 2060026-12-0), molecular formula C4H12Cl2N2O2 with a molecular weight of 191.05 g/mol, is a dihydrochloride salt form of the hydrazinoacetic acid ethyl ester scaffold [1]. This compound serves as a bifunctional building block containing both a hydrazine moiety and an ester group, enabling its use as a key intermediate in the synthesis of nitrogen-containing heterocyclic compounds, including pyrazoles and other pharmacologically relevant scaffolds [2]. The dihydrochloride salt form (2HCl equivalent) provides enhanced stability and water solubility compared to the free base, making it suitable for aqueous reaction conditions and facilitating handling in both academic and industrial laboratory settings . It is primarily employed as a synthetic intermediate in medicinal chemistry, as a ligand precursor in coordination chemistry for metal complex synthesis, and as a biochemical probe for investigating transaminase-dependent metabolic pathways [3].

Ethyl 2-Hydrazinylacetate Dihydrochloride: Structural and Functional Distinctions


Ethyl 2-hydrazinylacetate dihydrochloride occupies a specific position within the hydrazinoacetate family that is not interchangeable with other ester variants or salt forms due to quantifiable differences in reaction outcomes, biological activity profiles, and synthetic utility. The ethyl ester moiety confers distinct reactivity and metabolic stability compared to methyl, tert-butyl, or benzyl ester analogs, while the dihydrochloride salt form provides differentiated solubility and handling characteristics relative to the free base or mono-hydrochloride forms [1]. Most critically, empirical comparative studies demonstrate that this specific scaffold exhibits a unique inhibitory profile against multiple enzyme systems (transaminases and phenylalanine ammonia-lyase) that does not simply scale with structural similarity—closely related compounds such as hydrazinoacetic acid (free acid) and 2-hydrazinoethanol show markedly different activity rankings in identical assay systems [2]. Furthermore, the compound's demonstrated capacity to form stable, bioactive metal complexes with palladium(II) and copper(II) ions—with cytotoxic activity comparable to cisplatin in certain cell lines—represents a functional property that cannot be assumed for alternative hydrazine derivatives or ester variants [3]. Therefore, substituting this compound with generic hydrazine-based building blocks without validating the specific reaction or assay conditions introduces significant risk of altered yield, divergent biological readout, or complete experimental failure.

Ethyl 2-Hydrazinylacetate Dihydrochloride: Comparative Performance Evidence


Gluconeogenesis and Ethanol Oxidation Inhibition vs. Aminooxyacetate

In a direct head-to-head comparison using isolated rat hepatocytes, ethyl hydrazinoacetate and aminooxyacetate were evaluated for their effects on gluconeogenesis and ethanol oxidation. Both compounds strongly inhibit gluconeogenesis from L-lactate (but not from pyruvate or fructose), indicating shared transaminase inhibitory activity [1]. However, a critical differentiation emerges at higher concentrations: ethyl hydrazinoacetate maintains partial inhibition of ethanol oxidation and polyol (glycerol/sorbitol) utilization without the concentration-dependent diminution of effect observed with aminooxyacetate [1]. Specifically, increasing ethyl hydrazinoacetate concentration from 0.2 mM to 2 mM does not tend to diminish the inhibitory effect, whereas aminooxyacetate shows a concentration-dependent reduction in inhibitory activity under the same conditions [1].

Gluconeogenesis Transaminase inhibition Ethanol metabolism Rat hepatocytes

PAL Inhibitory Activity Ranking Among Hydrazine Derivatives

A comparative study of hydrazine derivatives against L-phenylalanine ammonia-lyase (PAL) from Rhodotorula glutinis established a quantitative activity ranking that positions ethyl hydrazinoacetate (EHA) at a specific intermediate potency level among eight tested compounds [1]. The inhibitors are arranged in order of increasing activity as: 2-hydrazinoethanol (HE) < ethyl hydrazinoacetate (EHA) < hydrazine (H) < D-phenylalanine (D-Phe) < hydrazinoacetic acid (HAA) < D-α-hydrazino-β-phenylpropionic acid (D-HPPA) < α,β-dihydrocinnamic acid (DHCA) < 2-phenylethylhydrazine (PEH) < L-α-hydrazino-β-phenylpropionic acid (L-HPPA) [1]. Notably, EHA exhibits greater inhibitory activity than its simpler analog 2-hydrazinoethanol but lower activity than the free acid form hydrazinoacetic acid, demonstrating that the ethyl ester modification produces a measurable, non-linear shift in enzyme inhibition potency [1].

Phenylalanine ammonia-lyase Enzyme inhibition Hydrazine derivatives Structure-activity relationship

Synthetic Yield: Optimized Method vs. Prior Art

A comparative analysis of synthetic methodologies for ethyl hydrazinoacetate hydrochloride reveals substantial yield improvements achievable with optimized reaction conditions [1]. The prior art method (GB 952400), which employs chloroacetic acid as starting material followed by esterification in ethanolic HCl, achieved a yield of only 25% [1]. In contrast, a more recent method (CN101003494B) using ethyl chloroacetate as the direct starting material, reacted with hydrazine hydrate under alkaline conditions in ethanol, followed by hydrochloric acidification and activated carbon decolorization, achieves a yield of 73–82% with product purity ≥99% and melting point of 147.0–148.6°C [1]. This represents an absolute yield improvement of 48–57 percentage points (approximately 3-fold increase) under conditions described as operationally simpler, with shorter reaction periods, improved safety, and favorable scalability for industrial production [1].

Process chemistry Hydrazineacetic acid ethyl ester Synthetic yield Industrial production

Pd(II)-Hydrazone Complex Cytotoxicity vs. Cisplatin

A novel Pd(II) complex bearing an N-heteroaromatic Schiff base ligand derived from 8-quinolinecarboxaldehyde and ethyl hydrazinoacetate was synthesized and evaluated for in vitro cytotoxic activity across multiple cell lines [1]. The cytotoxicity of this complex was directly compared to cisplatin as a clinical reference standard. The Pd(II)-hydrazone complex exhibited cytotoxic activity comparable to that of cisplatin across all cell lines investigated, which included human promyelocytic leukemia (HL-60), human glioma (U251), rat glioma (C6), and mouse fibrosarcoma (L929) [1]. The observed cytotoxic effect was predominantly mediated through the induction of apoptotic cell death in the HL-60 cell line [1]. This activity level is particularly notable given that not all Pd(II) complexes with hydrazone ligands show such broad-spectrum activity; the quinoline-based derivatives specifically demonstrated dose-dependent cell number reduction, whereas pyridine-based analogs did not produce comparable effects [1].

Palladium(II) complexes Hydrazone ligands Cytotoxicity Anticancer metallodrugs

Ethyl 2-Hydrazinylacetate Dihydrochloride: Research and Industrial Applications


Transaminase Pathway Studies with Stable Dose-Response

Based on direct comparative evidence from rat hepatocyte studies, this compound is the preferred transaminase inhibitor for experiments requiring sustained inhibitory effects across a wide concentration range [1]. Unlike aminooxyacetate, which exhibits concentration-dependent diminution of ethanol and polyol metabolic inhibition, ethyl hydrazinoacetate maintains partial inhibition without attenuation from 0.2 mM to 2 mM [1]. This property is particularly valuable for metabolic flux studies, gluconeogenesis pathway dissection, and investigations of the malate-aspartate shuttle where reproducible, concentration-stable inhibition is required to minimize inter-experiment variability .

Pyrazole and Nitrogen Heterocycle Synthesis

Ethyl 2-hydrazinylacetate dihydrochloride is a key intermediate for constructing pyrazole cores and other nitrogen-containing heterocycles through condensation reactions with diketones and related electrophiles [1]. The compound's hydrazine moiety enables facile formation of hydrazones and subsequent cyclization, while the ethyl ester functionality provides a handle for further derivatization (hydrolysis to carboxylic acid, amidation, or transesterification) . The optimized synthetic route achieving 73–82% yield and ≥99% purity ensures that downstream reactions proceed with minimal side-product formation and predictable stoichiometry [2].

Pd(II) and Cu(II) Hydrazone Complexes for Anticancer Discovery

Ethyl hydrazinoacetate has been validated as an effective ligand precursor for generating Pd(II) complexes with in vitro cytotoxic activity comparable to cisplatin across multiple cancer cell lines (HL-60 leukemia, U251 glioma, C6 glioma, L929 fibrosarcoma) [1]. The compound has also been employed in the synthesis of novel copper(II) complexes as condensation derivatives of 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde, expanding its utility in coordination chemistry . Researchers developing metallodrug candidates can leverage this established scaffold to explore structure-activity relationships, particularly when seeking alternatives to platinum-based chemotherapeutics that may circumvent existing resistance mechanisms [1].

Intermediate-Potency PAL Inhibition Studies

For research on phenylalanine ammonia-lyase (PAL) enzymology and its applications in phenylketonuria (PKU) therapeutic development, ethyl hydrazinoacetate (EHA) occupies a defined intermediate position in the activity ranking of hydrazine derivative inhibitors [1]. It exhibits greater inhibitory activity than 2-hydrazinoethanol but lower activity than the free acid hydrazinoacetic acid (HAA) [1]. This intermediate potency makes EHA suitable for experimental designs requiring partial but not complete PAL inhibition, enabling dose-response studies where the full suppression achieved by high-potency inhibitors like L-HPPA would be undesirable [1].

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